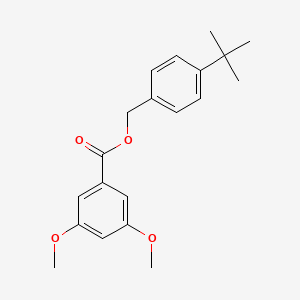

4-tert-butylbenzyl 3,5-dimethoxybenzoate

Descripción

4-tert-Butylbenzyl 3,5-dimethoxybenzoate is a benzoate ester featuring a 3,5-dimethoxy-substituted aromatic ring linked via an ester bond to a 4-tert-butylbenzyl group. This structure combines electron-donating methoxy groups with a bulky tert-butyl substituent, which influences its chemical reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

(4-tert-butylphenyl)methyl 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-20(2,3)16-8-6-14(7-9-16)13-24-19(21)15-10-17(22-4)12-18(11-15)23-5/h6-12H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCDNAVAEFKXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Solubility and Steric Effects

- 4-tert-Butylbenzyl 3,5-Dimethoxybenzoate : The tert-butyl group significantly reduces water solubility compared to smaller alkyl or aromatic substituents. This aligns with trends observed in Cu(II) dimethoxybenzoates, where 3,5-dimethoxy substitution correlates with lower solubility (10⁻⁵–10⁻² mol/dm³) due to inductive and steric effects .

- (4-Phenylphenyl) 3,5-Dimethoxybenzoate : The biphenyl group increases molecular rigidity and lipophilicity, enhancing solubility in organic solvents but reducing aqueous solubility compared to the tert-butyl derivative .

- Methyl 3,5-Dimethoxybenzoate : The methyl ester group improves solubility relative to bulkier substituents, making it more suitable for applications requiring moderate polarity .

Thermal Stability and Decomposition

- In Cu(II) complexes, 3,5-dimethoxybenzoates exhibit distinct decomposition pathways influenced by methoxy group positioning. The tert-butyl group in 4-tert-butylbenzyl 3,5-dimethoxybenzoate likely enhances thermal stability by resisting oxidative degradation, similar to tert-butyl-substituted ligands in diruthenium complexes .

Magnetic and Coordination Properties (Metal Complexes)

- Cu(II) 3,5-Dimethoxybenzoate : Forms antiferromagnetic dimers with a magnetic moment (µeff) of 1.75 BM at 298 K. The electron-withdrawing methoxy groups reduce electron density on carboxylate oxygens, weakening metal-oxygen bonds and increasing magnetic susceptibility .

- Ru(II) Amidate/Carboxylate Complexes : 3,5-Dimethoxybenzoate ligands in diruthenium complexes exhibit unique bridging modes and redox properties, highlighting the ligand's versatility in coordination chemistry .

Tabulated Comparison of Key Compounds

Mechanistic Insights and Functional Group Interactions

- Methoxy Groups : Electron-donating methoxy groups stabilize aromatic systems via resonance, directing electrophilic substitution and influencing ligand-metal interactions in coordination complexes .

- tert-Butyl Group : Enhances steric bulk, reducing reaction rates in nucleophilic substitutions but improving resistance to metabolic degradation in biological systems .

- Ester Functionality : The benzoate ester linkage allows for hydrolytic cleavage under basic conditions, a property exploited in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.